molecular formula C9H7BrFIO2 B8151644 Ethyl 3-bromo-4-fluoro-5-iodobenzoate

Ethyl 3-bromo-4-fluoro-5-iodobenzoate

Cat. No.: B8151644
M. Wt: 372.96 g/mol
InChI Key: IKNUEGFHVAJKDU-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-fluoro-5-iodobenzoate is a halogenated benzoate ester with the molecular formula C₉H₅BrFIO₂. This compound features three distinct halogen substituents (bromine, fluorine, and iodine) at the 3-, 4-, and 5-positions of the benzene ring, respectively, and an ethyl ester group at the para position. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, agrochemical research, and materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to its halogen diversity .

The compound’s reactivity and stability are influenced by the electronic effects of the halogens: fluorine’s strong electron-withdrawing nature enhances electrophilic substitution resistance, while iodine and bromine provide sites for nucleophilic displacement. Its melting point ranges between 98–102°C, and it exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate .

Properties

IUPAC Name

ethyl 3-bromo-4-fluoro-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFIO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNUEGFHVAJKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl 3-bromo-4-fluoro-5-iodobenzoate can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of various functional groups, making it a popular choice for the synthesis of complex organic molecules.

Chemical Reactions Analysis

Ethyl 3-bromo-4-fluoro-5-iodobenzoate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl 3-bromo-4-fluoro-5-iodobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-fluoro-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and iodine atoms allows the compound to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 3-bromo-4-fluoro-5-iodobenzoate’s properties, it is compared to three related halogenated benzoates:

Substituent Effects on Reactivity and Bioactivity
Compound Substituents Reactivity Profile Bioactivity (Antifungal IC₅₀, μg/mL) Thermal Stability (°C)
This compound Br (3), F (4), I (5) High cross-coupling reactivity (I > Br) Not reported in provided studies 98–102
Ethyl 4-chloro-3-nitrobenzoate Cl (4), NO₂ (3) Moderate electrophilic substitution 12.5 (Table 23, ginger extract) 85–90
Ethyl 2,5-difluorobenzoate F (2), F (5) Low reactivity in nucleophilic conditions 18.3 (Table 26, turmeric extract) 75–80
Ethyl 3-iodo-4-methylbenzoate I (3), CH₃ (4) Moderate Suzuki coupling efficiency 22.1 (Table 3, Dicranoloma) 105–110



Key Findings :

  • Reactivity : The iodine at the 5-position in this compound enhances its utility in cross-coupling reactions compared to chloro- or methyl-substituted analogs. Fluorine’s electronegativity further stabilizes the ring against degradation.
  • Bioactivity : While the compound itself lacks direct antifungal data in the provided evidence, structurally related ethyl benzoates (e.g., chlorinated or nitro derivatives) exhibit moderate activity against fungal pathogens (IC₅₀: 12.5–22.1 μg/mL) .
  • Stability : Thermal stability correlates with halogen size and electronic effects. The iodine substituent increases molecular weight and van der Waals interactions, contributing to higher melting points compared to fluorine-only analogs.

Analysis :

  • This compound’s moderate solubility in ethyl acetate (a common extraction solvent, as noted in Tables 23, 26) balances processability and reactivity. This contrasts with highly soluble mono-fluorinated analogs, which are less versatile in multi-step syntheses.

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